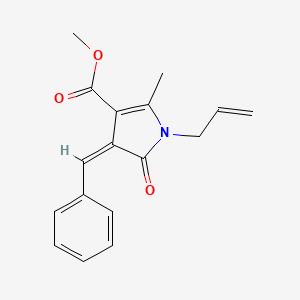
methyl 1-allyl-4-benzylidene-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Descripción general
Descripción
Methyl 1-allyl-4-benzylidene-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as MADPMC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in medicinal chemistry. This compound is a member of the pyrrole family, which is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Aplicaciones Científicas De Investigación
Methyl 1-allyl-4-benzylidene-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has shown promising results in various scientific research applications. It has been studied for its potential anti-inflammatory and analgesic effects, as well as its ability to inhibit the growth of cancer cells. methyl 1-allyl-4-benzylidene-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has also been shown to have antimicrobial activity against various strains of bacteria and fungi. In addition, it has been studied for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of methyl 1-allyl-4-benzylidene-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer growth, and microbial infection. methyl 1-allyl-4-benzylidene-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In addition, methyl 1-allyl-4-benzylidene-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and physiological effects:
methyl 1-allyl-4-benzylidene-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. methyl 1-allyl-4-benzylidene-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in memory and learning. In addition, it has been shown to decrease the levels of oxidative stress, which is a key factor in the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-allyl-4-benzylidene-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has shown low toxicity in animal studies, which makes it a promising candidate for further development. However, there are also limitations to its use in lab experiments. methyl 1-allyl-4-benzylidene-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has low solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which makes it challenging to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for the study of methyl 1-allyl-4-benzylidene-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to explore its potential use in combination with other drugs to enhance its effectiveness. Additionally, further studies are needed to fully understand its mechanism of action and to identify specific targets for drug development. Finally, more research is needed to optimize its synthesis method and improve its solubility in water.
Conclusion:
In conclusion, methyl 1-allyl-4-benzylidene-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a promising compound with potential applications in medicinal chemistry. Its synthesis method has been optimized to yield high purity and yield. methyl 1-allyl-4-benzylidene-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has shown promising results in various scientific research applications, including anti-inflammatory, anticancer, and antimicrobial properties. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. methyl 1-allyl-4-benzylidene-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has various biochemical and physiological effects, including decreasing the production of inflammatory mediators, inducing apoptosis in cancer cells, and increasing the levels of acetylcholine. While there are limitations to its use in lab experiments, there are also several future directions for its study, including its potential use in the treatment of neurodegenerative diseases and its optimization for drug development.
Propiedades
IUPAC Name |
methyl (4Z)-4-benzylidene-2-methyl-5-oxo-1-prop-2-enylpyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-4-10-18-12(2)15(17(20)21-3)14(16(18)19)11-13-8-6-5-7-9-13/h4-9,11H,1,10H2,2-3H3/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPMGGVCDUTPGM-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=CC=CC=C2)C(=O)N1CC=C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=CC=C2)/C(=O)N1CC=C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-methylphenyl)amino]-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B3861106.png)

![N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide](/img/structure/B3861117.png)
![1-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B3861124.png)
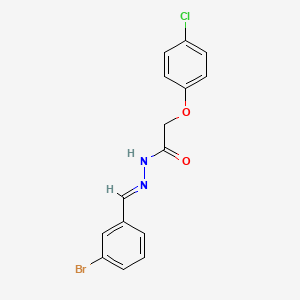
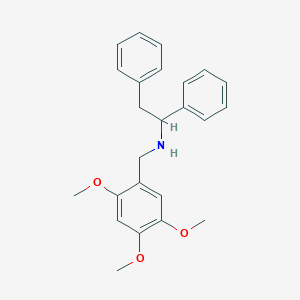
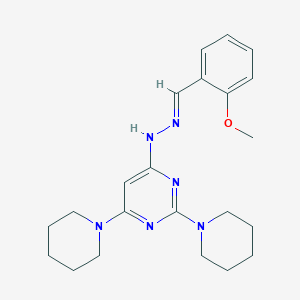
![methyl 2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861155.png)
![6-{[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3861165.png)
![2,4-dibromo-6-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate](/img/structure/B3861167.png)
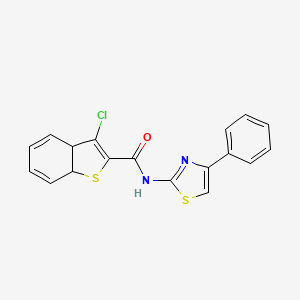
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3861187.png)
![N-(4-methoxyphenyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B3861188.png)
![N-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-propanamine](/img/structure/B3861193.png)